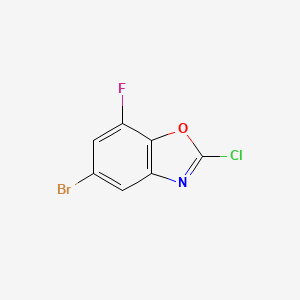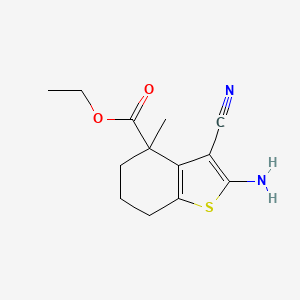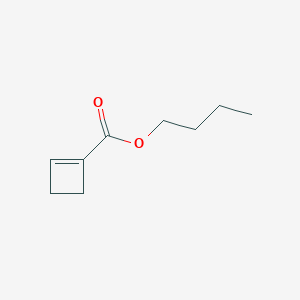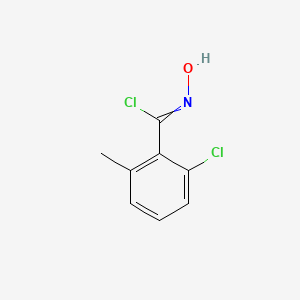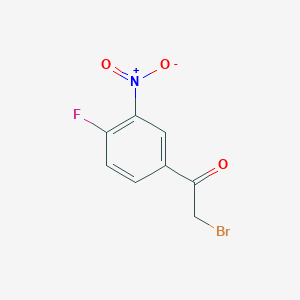
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a brominated ketone derivative, characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 4-fluoro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Bromo-1-(4-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which stabilize the transition states and intermediates during chemical reactions .
類似化合物との比較
Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-1-(4-nitrophenyl)ethanone: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Bromo-1-(4-chlorophenyl)ethanone: Chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone is unique due to the combined presence of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
特性
分子式 |
C8H5BrFNO3 |
|---|---|
分子量 |
262.03 g/mol |
IUPAC名 |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 |
InChIキー |
MLXCTIXPBRLFAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)



![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)


